molecular formula C23H21ClN2O4S2 B11253928 6-chloro-4-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-chloro-4-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11253928
M. Wt: 489.0 g/mol
InChI Key: ZSKNHFNHJQCFHZ-UHFFFAOYSA-N
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Description

6-Chloro-4-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazine ring, a sulfonyl group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-methylbenzenesulfonyl chloride from 4-methylbenzenesulfonyl chloride via chlorination . This intermediate is then reacted with appropriate amines and other reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-4-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-4-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    4-Methylbenzenesulfonyl chloride: Another related compound used in similar synthetic routes.

Uniqueness

6-Chloro-4-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazine ring and sulfonyl group make it particularly interesting for research in medicinal chemistry and material science.

Properties

Molecular Formula

C23H21ClN2O4S2

Molecular Weight

489.0 g/mol

IUPAC Name

6-chloro-4-(4-methylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C23H21ClN2O4S2/c1-15-6-9-19(10-7-15)32(28,29)26-14-22(30-21-11-8-16(24)12-20(21)26)23(27)25-17-4-3-5-18(13-17)31-2/h3-13,22H,14H2,1-2H3,(H,25,27)

InChI Key

ZSKNHFNHJQCFHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)Cl)C(=O)NC4=CC(=CC=C4)SC

Origin of Product

United States

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